Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate
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Overview
Description
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate is a chemical compound with the molecular formula C22H41NO5 and a molecular weight of 399.56464 g/mol . This compound is known for its unique structure, which includes an amino group, a cyclohexyl ring, and a hydroxypropyl group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate typically involves the esterification of nonanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxypropyl group can participate in various biochemical reactions. These interactions can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate hydrochloride: A similar compound with a hydrochloride group, which may exhibit different solubility and reactivity properties.
Diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioic acid: Another related compound with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
93942-58-6 |
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Molecular Formula |
C22H41NO5 |
Molecular Weight |
399.6 g/mol |
IUPAC Name |
diethyl 2-(3-amino-1-cyclohexyl-1-hydroxypropyl)nonanedioate |
InChI |
InChI=1S/C22H41NO5/c1-3-27-20(24)15-11-6-5-10-14-19(21(25)28-4-2)22(26,16-17-23)18-12-8-7-9-13-18/h18-19,26H,3-17,23H2,1-2H3 |
InChI Key |
CDYSXCIYAMJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCC(C(=O)OCC)C(CCN)(C1CCCCC1)O |
Origin of Product |
United States |
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